1-Chloro-2,2,3-trimethylhexane

Catalog No.
S15865845
CAS No.
M.F
C9H19Cl
M. Wt
162.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,2,3-trimethylhexane

Product Name

1-Chloro-2,2,3-trimethylhexane

IUPAC Name

1-chloro-2,2,3-trimethylhexane

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

InChI

InChI=1S/C9H19Cl/c1-5-6-8(2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

LJYXFDWRJHRPNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)CCl

1-Chloro-2,2,3-trimethylhexane is an organic compound classified as an alkyl halide. Its molecular formula is C9H19ClC_9H_{19}Cl, and it features a branched structure with a chlorine atom attached to the second carbon of a hexane backbone. The compound is characterized by its three methyl groups located at the 2, 2, and 3 positions, which contribute to its unique properties and reactivity.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers. For example:
    C9H19Cl+OHC9H19OH+ClC_9H_{19}Cl+OH^-\rightarrow C_9H_{19}OH+Cl^-
  • Elimination Reactions: Under strong bases or heat, it can undergo elimination reactions to form alkenes. This typically involves the loss of the chlorine atom and a hydrogen atom from adjacent carbons:
    C9H19Cl+KOHC9H18+KCl+H2OC_9H_{19}Cl+KOH\rightarrow C_9H_{18}+KCl+H_2O
  • Radical Reactions: In the presence of light or heat, it can participate in radical substitution reactions, leading to the formation of other halogenated hydrocarbons.

1-Chloro-2,2,3-trimethylhexane can be synthesized through several methods:

  • Halogenation of Alkanes: Chlorination of 2,2,3-trimethylhexane using chlorine gas in the presence of ultraviolet light facilitates the substitution of hydrogen atoms with chlorine atoms.
  • Alkylation Reactions: Starting from simpler alkyl halides or alcohols, this compound can be synthesized through a series of alkylation reactions involving Grignard reagents or alkyl lithium compounds.
  • Continuous Flow Synthesis: Recent advancements in synthetic methods include continuous flow techniques that enhance reaction efficiency and reduce waste by controlling reaction conditions precisely .

1-Chloro-2,2,3-trimethylhexane has potential applications in:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Its derivatives may be explored for use in pharmaceutical formulations due to their potential biological activities.
  • Agricultural Chemicals: Similar compounds are often used in agrochemicals for pest control due to their reactivity and ability to interact with biological systems.

Interaction studies involving 1-chloro-2,2,3-trimethylhexane focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and its environmental impact. Studies on similar chlorinated hydrocarbons indicate that they may disrupt cellular processes by interfering with lipid membranes or protein functions.

1-Chloro-2,2,3-trimethylhexane shares structural similarities with several other chlorinated hydrocarbons. Here are a few comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Chloro-2-methylpentaneC6H13ClC_6H_{13}ClFewer branching points compared to 1-chloro-2,2,3-trimethylhexane
1-Bromo-2,2-dimethylbutaneC6H13BrC_6H_{13}BrContains bromine instead of chlorine
1-Chloro-3-methylpentaneC6H13ClC_6H_{13}ClDifferent position of the chlorine substituent
1-Iodo-2,2-dimethylbutaneC6H13IC_6H_{13}IContains iodine instead of chlorine

Uniqueness

The uniqueness of 1-chloro-2,2,3-trimethylhexane lies in its specific branching pattern and the position of the chlorine atom. This configuration influences its physical properties and reactivity compared to other similar compounds. The presence of multiple methyl groups enhances steric hindrance and may affect its interaction with other molecules.

XLogP3

4.4

Exact Mass

162.1175283 g/mol

Monoisotopic Mass

162.1175283 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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